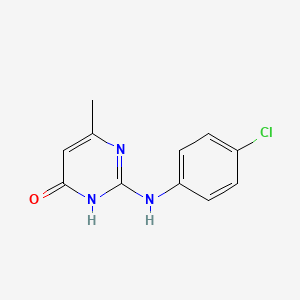
2-(4-chloro-anilino)-6-methyl-3H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-anilino)-6-methyl-3H-pyrimidin-4-one is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Activities
- Pyrimidine derivatives like 2-(4-chloro-anilino)-6-methyl-3H-pyrimidin-4-one have shown potential as antimicrobial agents. For instance, Ali et al. (2003) found that 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones inhibit DNA polymerase III in Gram-positive bacteria, indicating potential as novel antimicrobials (Ali et al., 2003).
- Additionally, compounds structurally similar to this compound have demonstrated antitumor properties. For instance, Edrees et al. (2010) synthesized a series of 2-[N-aryl-2-oxo-2-(4-chlorophenyl)ethanehydrazonoyl]-6-methyl-4(3H)-pyrimidinones, some of which exhibited moderate antitumor activity (Edrees et al., 2010).
Agricultural Applications
- In agriculture, pyrimidine derivatives have been used as fungicides. Nagata et al. (2004) researched a series of 2-anilinopyrimidines and their fungicidal activities, finding that certain substitutions enhanced their effectiveness against Botrytis cinerea, a significant agricultural pathogen (Nagata et al., 2004).
Insecticidal Properties
- Wu et al. (2019) synthesized a series of novel 4-arylamino pyrimidine derivatives, demonstrating that some compounds showed significant insecticidal activity against certain pests, suggesting potential agricultural applications for similar pyrimidine compounds (Wu et al., 2019).
Synthesis and Structural Studies
- The synthesis and structural studies of pyrimidin-4-one derivatives provide insights into potential pharmaceutical and agricultural applications. For example, Gerhardt and Bolte (2016) investigated the hydrogen-bonding patterns of pyrimidin-4-one derivatives, which is crucial for understanding their interactions in biological systems (Gerhardt & Bolte, 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-chloroanilino)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-6-10(16)15-11(13-7)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNMXTIYBFYKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2487179.png)
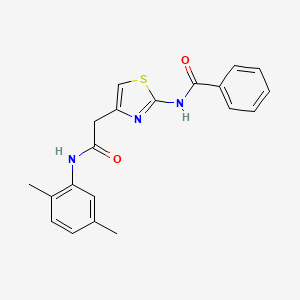
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2487182.png)
![N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2487184.png)
![ETHYL 1-{2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B2487186.png)
![2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2487187.png)
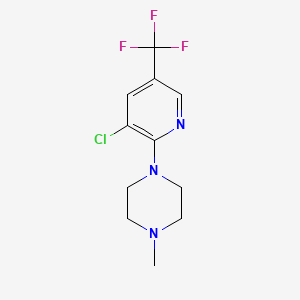
![[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid](/img/structure/B2487190.png)
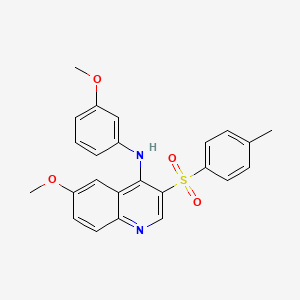
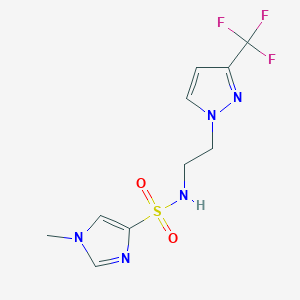
![4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2487197.png)
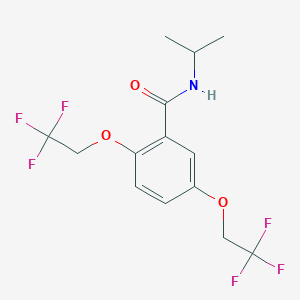

![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)
